![molecular formula C13H10BrN B8700102 Benzo[b]quinolizinium, bromide CAS No. 7547-88-8](/img/structure/B8700102.png)
Benzo[b]quinolizinium, bromide
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Overview
Description
Benzo[b]quinolizinium, bromide is a polycyclic aromatic compound with a quaternary nitrogen atom It is known for its unique structural properties and its ability to interact with nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzo[b]quinolizinium, bromide can be synthesized through several methods. One common approach involves the use of 2-pyridinecarboxaldehyde as a starting material . The synthesis typically involves a series of reactions, including cyclization and bromination, to form the final product. Another method involves the use of palladium-mediated cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Sonogashira coupling
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can improve the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Benzo[b]quinolizinium, bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinolizinium derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups onto the benzo[b]quinolizinium ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various substituted benzo[b]quinolizinium derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents introduced.
Scientific Research Applications
DNA Binding and Photochemical Properties
Benzo[b]quinolizinium derivatives exhibit significant interactions with DNA, primarily through intercalation and groove-binding. Studies have shown that these compounds can switch binding modes under different conditions, which is crucial for their application in photodynamic therapy and molecular probes. For instance, a study demonstrated that the absorption characteristics of benzo[b]quinolizinium chromophores change significantly when exposed to light, indicating potential for use in photochemical applications .
Table 1: Photochemical Properties of Benzo[b]quinolizinium Derivatives
Property | Value |
---|---|
Absorption Range | 320–440 nm |
Binding Modes | Intercalation, Groove-binding |
Reaction Conditions | Aqueous phosphate buffer |
Antimicrobial Activity
Research has highlighted the antimicrobial properties of benzo[b]quinolizinium derivatives. A notable study found that certain derivatives possess potent activity against Pseudomonas aeruginosa, a common pathogen associated with infections. The structure-activity relationship indicates that modifications to the benzo[b]quinolizinium core can enhance its efficacy against various microbial strains .
Case Study: Antimicrobial Efficacy
- Compound : 9-aryl-substituted benzo[b]quinolizinium
- Target : Pseudomonas aeruginosa
- Method : In vitro assays showed significant inhibition of bacterial growth.
- Results : Compounds exhibited minimum inhibitory concentrations (MICs) in the low micromolar range.
Antimalarial Properties
Benzo[b]quinolizinium derivatives have been investigated for their antimalarial effects, particularly against Plasmodium falciparum. A study reported that specific derivatives demonstrated strong activity with effective concentration values ranging from 2.1 to 6.7 nM. The mechanism appears to be independent of indoleamine 2,3-dioxygenase (IDO) inhibition, suggesting a unique pathway for antimalarial action .
Table 2: Antimalarial Activity of Benzo[b]quinolizinium Derivatives
Compound ID | Effective Concentration (nM) | Mechanism |
---|---|---|
Derivative A | 2.1 | IDO-independent |
Derivative B | 6.7 | IDO-independent |
Synthesis and Modification
The synthesis of benzo[b]quinolizinium derivatives often involves coupling reactions such as Suzuki–Miyaura and Sonogashira coupling. These methods allow for the introduction of various substituents that can modulate biological activity and physical properties, making them versatile candidates for drug development .
Synthesis Overview
- Method : Base-free Suzuki–Miyaura coupling
- Substrates : Benzo[b]quinolizinium-9-trifluoroborate and aryl halides
- Yield : Moderate to good yields depending on substituents.
Future Directions in Research
The unique properties of benzo[b]quinolizinium bromide suggest several avenues for future research:
- Drug Development : Further exploration into its potential as an antimalarial or antimicrobial agent could lead to new therapeutic options.
- Photodynamic Therapy : Investigating its efficacy in photodynamic applications may enhance cancer treatment strategies.
- Structural Modifications : Continued synthesis of novel derivatives may yield compounds with improved bioactivity and selectivity.
Mechanism of Action
The mechanism of action of benzo[b]quinolizinium, bromide involves its interaction with nucleic acids. The compound can intercalate into the DNA double helix, disrupting the normal structure and function of the DNA . This intercalation can inhibit DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, this compound can act as a fluorescent probe, allowing for the detection and quantification of nucleic acids in biological samples .
Comparison with Similar Compounds
Benzo[b]quinolizinium, bromide can be compared with other similar compounds, such as:
Naphtho[1,2-b]quinolizinium: This compound has a similar structure but with a naphthalene ring instead of a benzene ring.
3-arylnaphtho[1,2-b]quinolizinium: These derivatives exhibit pronounced fluorosolvatochromic properties, making them useful as optical probes for characterizing different media.
The uniqueness of this compound lies in its versatile chemical reactivity and its ability to interact with nucleic acids, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
7547-88-8 |
---|---|
Molecular Formula |
C13H10BrN |
Molecular Weight |
260.13 g/mol |
IUPAC Name |
benzo[b]quinolizin-5-ium;bromide |
InChI |
InChI=1S/C13H10N.BrH/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1;/h1-10H;1H/q+1;/p-1 |
InChI Key |
PIYWJWXEZWYQDR-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C=[N+]3C=CC=CC3=CC2=C1.[Br-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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